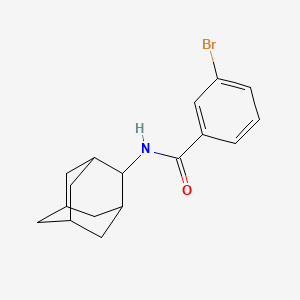
N-2-adamantyl-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3-bromobenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research. In
Mécanisme D'action
The mechanism of action of N-2-adamantyl-3-bromobenzamide involves the inhibition of tyrosine kinases and phosphodiesterases. Tyrosine kinases are enzymes that play a key role in signal transduction pathways, while phosphodiesterases are enzymes that break down cyclic nucleotides such as cAMP and cGMP. The inhibition of these enzymes by N-2-adamantyl-3-bromobenzamide leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
N-2-adamantyl-3-bromobenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects have been observed in various cell types, including cancer cells and immune cells, and suggest that N-2-adamantyl-3-bromobenzamide could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-adamantyl-3-bromobenzamide in lab experiments is its unique mechanism of action, which could provide insights into various cellular processes. Additionally, the compound has been found to have low toxicity and high stability, which make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using N-2-adamantyl-3-bromobenzamide is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-2-adamantyl-3-bromobenzamide. One area of interest is the identification of specific tyrosine kinases and phosphodiesterases that are targeted by the compound, as this could provide insights into the molecular mechanisms underlying its effects. Additionally, further studies are needed to determine the optimal dosage and administration route of N-2-adamantyl-3-bromobenzamide for therapeutic applications. Finally, the potential use of N-2-adamantyl-3-bromobenzamide in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-3-bromobenzamide involves the reaction of 2-adamantylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions for several hours. The product is then purified by column chromatography to obtain N-2-adamantyl-3-bromobenzamide in high yield and purity.
Applications De Recherche Scientifique
N-2-adamantyl-3-bromobenzamide has been studied for its potential use in scientific research due to its unique mechanism of action and biochemical and physiological effects. This compound has been found to have an inhibitory effect on the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, and their inhibition by N-2-adamantyl-3-bromobenzamide could have significant implications for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYDEIZWMBAZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)


![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)
